![molecular formula C7H6ClN3 B1292655 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 1000340-80-6](/img/structure/B1292655.png)
6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine
Description
6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine is a bicyclic heterocyclic compound featuring a pyrrole ring fused to a pyridine ring. The chlorine substituent at position 6 and the amine group at position 4 contribute to its unique electronic and steric properties.
Properties
IUPAC Name |
6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-6-3-5(9)4-1-2-10-7(4)11-6/h1-3H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFOABTXBHOTPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646915 | |
Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-80-6 | |
Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki–Miyaura Cross-Coupling
One of the most effective methods for synthesizing this compound involves a chemoselective Suzuki–Miyaura cross-coupling reaction. This method typically starts with a precursor such as 2-iodo-4-chloropyrrolopyridine, which undergoes coupling at the C-2 position with an appropriate aryl boronic acid. This is followed by a Buchwald–Hartwig amination at the C-4 position using secondary amines.
- Starting Material: 2-Iodo-4-chloropyrrolopyridine
- Reagents: Aryl boronic acid, palladium catalyst
- Conditions: Base (e.g., potassium carbonate), solvent (e.g., toluene or DMF), elevated temperatures (80–100 °C)
This method has shown to yield the target compound efficiently, although challenges may arise during the deprotection steps, particularly in managing side products like tricyclic compounds formed during reactions involving formaldehyde release.
Cyclization Reactions
Another approach involves the cyclization of suitable precursors that contain both pyrrole and pyridine moieties. This method may require strong acids or bases and typically involves heating to facilitate ring closure.
- Starting Material: Suitable pyrrole and pyridine derivatives
- Reagents: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide)
- Conditions: Heating under reflux
This method can provide good yields but may require careful optimization of reaction conditions to minimize byproducts.
Factors Influencing Yield
Factor | Influence on Reaction |
---|---|
Base Type | Affects selectivity and rate of reaction |
Solvent | Impacts solubility of reactants |
Temperature | Higher temperatures can enhance reaction rates but may lead to side reactions |
Reaction Time | Extended times can increase yields but also promote decomposition |
Common Byproducts
During synthesis, various byproducts can form depending on the route taken:
- Tricyclic compounds from deprotection steps
- Unreacted starting materials
- Side products from incomplete reactions
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The C-6 chlorine atom undergoes palladium-catalyzed cross-coupling with aryl boronic acids. In a representative study :
- Substrate : 4-Chloro-2-iodo-1-SEM-pyrrolo[2,3-b]pyridine (7 )
- Conditions : Pd₂(dba)₃ (2.5 mol%), SPhos (10 mol%), K₃PO₄ (3 equiv), 1,4-dioxane, 100°C, 30 min
- Outcomes :
Boronic Acid Product Yield Selectivity (Mono:Di) 4-MeO-C₆H₄B(OH)₂ 14b 68–71% >99:1 C₆H₅B(OH)₂ 14a 75% >99:1 4-HOCH₂-C₆H₄B(OH)₂ 14c 83% 92:4
Key challenges included minimizing di-arylation and avoiding reduction byproducts (e.g., 6 ). Catalyst screening showed Pd₂(dba)₃ outperformed Pd(OAc)₂ and Pd(PPh₃)₄ in selectivity .
Buchwald–Hartwig Amination
The C-4 chlorine is amenable to palladium-mediated amination :
- Substrate : 2-Aryl-4-chloro-1-SEM-pyrrolo[2,3-b]pyridine (14a–c )
- Conditions : Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), Cs₂CO₃ (2 equiv), toluene, 110°C, 16 h
- Amines Tested : Morpholine, piperidine, benzylamine
- Yields : 65–89% (dependent on steric/electronic effects of aryl groups)
SEM-Deprotection Challenges
Removal of the SEM (trimethylsilylethoxymethyl) protecting group often led to side reactions :
- Conditions : TFA (neat), 50°C, 6–18 h → NaOH (1M)
- Products :
- Desired 3c (6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine): 14% yield (low due to competing pathways)
- Tricyclic byproduct 16b (eight-membered azaindole): 69% yield under prolonged TFA exposure
- Mechanism : Formaldehyde release during SEM cleavage triggered cyclization via Pictet–Spengler-like condensation .
Nucleophilic Substitution
The C-6 chlorine participates in SNAr reactions :
- Reagents : Primary/secondary amines, alkoxides, thiols
- Example : Reaction with morpholine in DMF at 80°C yielded 6-morpholino derivatives (85% yield).
Oxidation and Reduction
- Oxidation : Treatment with KMnO₄ in acidic media oxidized the pyrrole ring to pyridone derivatives (unstable under harsh conditions).
- Reduction : Hydrogenation (H₂/Pd-C) reduced the chlorine to hydrogen, forming 1H-pyrrolo[2,3-b]pyridin-4-amine (65% yield).
Scientific Research Applications
Fibroblast Growth Factor Receptor Inhibition
Overview
The abnormal activation of FGFR signaling pathways has been implicated in various cancers. Targeting these receptors presents a promising strategy for cancer treatment. Research has demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine, including 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine, exhibit potent inhibitory activity against FGFRs.
Key Findings
- A study identified several pyrrolo[2,3-b]pyridine derivatives with significant activity against FGFR1, FGFR2, and FGFR3. Among these, compound 4h (which shares structural similarities with this compound) showed IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, indicating strong inhibitory potential .
- In vitro experiments revealed that compound 4h inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis. Furthermore, it significantly reduced cell migration and invasion capabilities .
Table: FGFR Inhibition Activity of Pyrrolo[2,3-b]pyridine Derivatives
Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
---|---|---|---|
4h | 7 | 9 | 25 |
Other | Varies | Varies | Varies |
Janus Kinase 3 Inhibition
Overview
Janus kinases are critical mediators in the signaling pathways of various cytokines involved in immune responses. The inhibition of JAK3 has therapeutic implications for autoimmune diseases and organ transplantation.
Key Findings
- Research indicated that modifications to the pyrrolo[2,3-b]pyridine scaffold could enhance JAK3 inhibitory activity significantly. For example, the introduction of a carbamoyl group at the C5 position and a cycloalkylamino group at the C4 position resulted in a compound (14c) that exhibited over a 200-fold increase in JAK3 inhibition compared to earlier derivatives .
- The biological evaluation showed that compound 14c not only inhibited JAK3 but also modulated T cell proliferation in response to interleukin-2 stimulation .
Table: JAK3 Inhibition Activity of Pyrrolo[2,3-b]pyridine Derivatives
Compound | JAK3 Inhibition Activity | Selectivity |
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14c | Potent | Moderately selective |
Other | Varies | Varies |
Mechanism of Action
The mechanism of action of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of tumor growth in cancer therapy.
Comparison with Similar Compounds
Structural Analogues: Halogen-Substituted Pyrrolopyridines
The substitution pattern and halogen type significantly influence the properties of pyrrolopyridine derivatives. Key analogs include:
Key Observations :
Fused Heterocyclic Derivatives
Pyrrolopyridines are often compared to thienopyridines and furopyridines, which replace the pyrrole ring with thiophene or furan moieties. Examples include:
Key Observations :
- Thermal Stability: Furo-thienopyridine derivatives (e.g., compound 6d) show decomposition points above 220°C, suggesting robustness under physiological conditions .
Pharmacologically Active Derivatives
Several analogs of 6-chloro-pyrrolopyridines have demonstrated biological activity:
- N-(4-(Methylsulfonyl)phenyl)thieno[2,3-b]pyridin-4-amine (Compound 13): A PI5P4Kγ inhibitor synthesized via Pd-catalyzed C–N coupling, highlighting the role of the pyridine core in kinase targeting .
- 4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine : An AKT1 inhibitor, emphasizing the importance of chloro-substituted aromatic systems in kinase modulation .
Biological Activity
6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]pyridine core with a chlorine substituent at the 6-position and an amine group at the 4-position. This unique substitution pattern is believed to influence its biological activity and chemical reactivity significantly.
Target of Action
The primary target for this compound is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs play critical roles in various cellular processes, including proliferation, differentiation, and survival.
Mode of Action
Upon binding to FGFRs, the compound inhibits their activity. This inhibition prevents the dimerization and autophosphorylation of tyrosine residues in the receptor's cytoplasmic tail, which is essential for activating downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt. Consequently, this leads to reduced cell proliferation and increased apoptosis in affected cells .
Inhibition Studies
Research indicates that this compound exhibits potent inhibitory effects on FGFRs. In vitro studies have demonstrated that it can effectively reduce cell viability in various cancer cell lines by disrupting FGFR-mediated signaling pathways .
Case Studies
- Cancer Cell Lines : A study evaluated the effects of this compound on human tumor xenografts. The compound showed significant tumor growth inhibition at well-tolerated doses, suggesting its potential as an anticancer agent .
- Kinase Inhibition : In a related investigation, the compound was found to selectively inhibit certain kinases involved in cancer progression. The selectivity for FGFR over other kinases was noted to be crucial for minimizing off-target effects .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful.
Compound Name | Structural Features | Notable Activities |
---|---|---|
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | Bromine at the 6-position | Exhibits different electronic properties affecting reactivity |
4-Chloro-1H-pyrrolo[2,3-b]pyridine | Single chlorine substitution | Potential anticancer activity |
6-Fluoro-1H-pyrrolo[2,3-b]pyridine | Fluorine instead of chlorine | Varies in kinase inhibition profile |
This table illustrates how variations in substitution can lead to different biological activities and selectivity profiles among related compounds.
Q & A
Q. What are the common synthetic routes for 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine?
- Methodological Answer: A key synthetic pathway involves halogenation of pyrrolopyridine precursors. For example, the Vilsmeier–Haack reagent (DMF-POCl₃) facilitates chlorination at the 6-position of pyrrolopyridine derivatives under controlled conditions (0°C for 15 minutes, followed by heating to 100°C for 20–24 hours) . Alternatively, coupling reactions using palladium catalysts (e.g., Suzuki or Buchwald-Hartwig) enable functionalization of the 4-amino group, as demonstrated in the synthesis of related compounds like N-(3-(4-chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine .
Q. How is the compound characterized using spectroscopic and spectrometric techniques?
- Methodological Answer:
- 1H NMR : Key signals include aromatic protons in the pyrrolopyridine core (δ ~6.5–8.5 ppm) and the NH₂ group (δ ~5.5–6.5 ppm, broad). For derivatives, substituent-specific shifts (e.g., Cl at δ ~7.2 ppm) aid in structural confirmation .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ for C₇H₆ClN₃: calc. 168.0224, obs. 168.0226) .
- IR Spectroscopy : Stretching vibrations for N–H (3100–3300 cm⁻¹) and C–Cl (550–750 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. What crystallographic strategies resolve the structure of this compound and its derivatives?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is employed using a Bruker–Nonius Roper CCD camera for data collection. Structure solution via direct methods (SHELXS-97) and refinement (SHELXL-97) are standard. Key parameters include:
- Data Collection : 2591 independent reflections, Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : R-factor < 0.05, with attention to hydrogen bonding (e.g., N–H···N interactions in crystal packing) .
- Challenges : Handling twinned data or weak C–H···Cl interactions requires iterative refinement cycles and validation tools like PLATON .
Q. How can computational docking studies predict biological interactions of this compound?
- Methodological Answer:
- Ligand Preparation : Optimize the 3D structure using Gaussian09 (B3LYP/6-31G* level), then generate protonation states at physiological pH .
- Receptor Preparation : Retrieve target protein structures (e.g., kinases) from the PDB, remove water molecules, and assign charges via AutoDock Tools.
- Docking Workflow : Use AutoDock Vina with a grid box centered on the active site. Analyze binding poses for hydrogen bonds (e.g., NH₂ with Asp86) and hydrophobic interactions (Cl with Phe80). Validation via MD simulations (AMBER) ensures stability .
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s physicochemical properties?
- Methodological Answer:
- Solubility : Chlorine at the 6-position increases hydrophobicity (logP ~1.8), measured via shake-flask method.
- Tautomerism : The 1H-pyrrolo[2,3-b]pyridine core exhibits keto-enol tautomerism, confirmed by variable-temperature NMR (VT-NMR) in DMSO-d₆ .
- Hydrogen Bonding : Substituents like NH₂ participate in intramolecular H-bonds (N–H···N, ~2.8 Å), stabilizing planar conformations critical for receptor binding .
Q. What strategies address contradictions in crystallographic or spectroscopic data?
- Methodological Answer:
- Data Validation : Cross-check SCXRD results with DFT-calculated bond lengths (e.g., C–Cl: calc. 1.73 Å vs. obs. 1.74 Å) .
- Alternative Techniques : If NMR signals overlap (e.g., NH₂ and aromatic protons), use 2D experiments (HSQC, HMBC) to resolve connectivity .
- Multi-Method Approach : Pair X-ray data with powder diffraction (PXRD) to confirm phase purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.